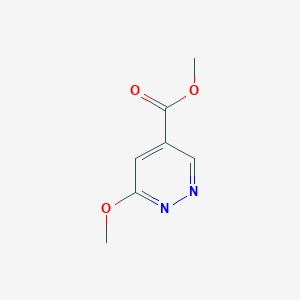

Methyl 6-methoxypyridazine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-methoxypyridazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-3-5(4-8-9-6)7(10)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYJOLXIYKNDGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=CC(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties of Methyl 6-methoxypyridazine-4-carboxylate: A Technical Guide

Topic: Chemical Properties of Methyl 6-methoxypyridazine-4-carboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 6-methoxypyridazine-4-carboxylate (CAS: 1909347-83-6) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents and agrochemicals. As a 1,2-diazine derivative, it offers a unique electronic profile compared to its pyridine and pyrimidine analogs. The pyridazine ring's high nitrogen content contributes to lowered lipophilicity (LogP) and increased aqueous solubility, making this scaffold a valuable bioisostere for phenyl or pyridine rings in drug design.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, reactivity profiles, and applications in medicinal chemistry.

Structural Analysis & Physicochemical Properties[1]

The compound features a pyridazine core substituted at the C-4 position with a methyl ester and at the C-6 position with a methoxy group.[1][2][3] The 1,2-diazine system is electron-deficient, rendering the ring susceptible to nucleophilic attack, while the methoxy group acts as a weak donor, modulating the ring's electrophilicity.

Table 1: Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | Methyl 6-methoxypyridazine-4-carboxylate | |

| CAS Number | 1909347-83-6 | Parent Acid: 1427202-39-8 |

| Molecular Formula | C₇H₈N₂O₃ | |

| Molecular Weight | 168.15 g/mol | |

| SMILES | COC1=NN=CC(C(=O)OC)=C1 | |

| Predicted LogP | ~0.5 - 0.8 | Lower than phenyl analogs due to N-N bond polarity. |

| H-Bond Acceptors | 4 | N1, N2, O(methoxy), O(carbonyl) |

| H-Bond Donors | 0 | |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Low solubility in water (neutral form). |

| pKa (Conjugate Acid) | ~2.5 - 3.0 | Pyridazine N is weakly basic. |

Synthetic Routes[5][6][7][8][9]

The synthesis of Methyl 6-methoxypyridazine-4-carboxylate typically follows a nucleophilic aromatic substitution (

Primary Synthetic Pathway: Displacement

The most robust route involves the methoxylation of Methyl 6-chloropyridazine-4-carboxylate . The chlorine atom at C-6 is activated by the adjacent nitrogen atoms and the electron-withdrawing ester group at C-4 (para-like position), facilitating displacement by methoxide.

Protocol:

-

Starting Material: Methyl 6-chloropyridazine-4-carboxylate (CAS 1093860-48-0).

-

Reagent: Sodium methoxide (NaOMe) in anhydrous methanol.

-

Conditions: Reflux for 2–6 hours or stir at RT depending on substrate activation.

-

Workup: Neutralization with acetic acid, solvent evaporation, and extraction with ethyl acetate.

Mechanism: The reaction proceeds via an addition-elimination mechanism. The methoxide nucleophile attacks the C-6 position, forming a Meisenheimer-like complex stabilized by the diaza-ring, followed by the elimination of the chloride ion.

Alternative Pathway: De Novo Ring Construction

Less common but useful for isotopic labeling or specific substitution patterns is the condensation of diazo compounds with cyclopropenes or the reaction of hydrazine with specific dicarbonyl precursors followed by oxidation.

Visualization: Synthetic Workflow

Figure 1:

Reactivity Profile

Understanding the reactivity of Methyl 6-methoxypyridazine-4-carboxylate is critical for its use as a drug scaffold. It possesses two distinct reactive centers: the ester functionality at C-4 and the pyridazine ring itself.

Ester Transformations (C-4)

The ester group is highly amenable to standard manipulations:

-

Hydrolysis: Treatment with LiOH or NaOH yields 6-methoxypyridazine-4-carboxylic acid (CAS 1427202-39-8), a versatile acid intermediate.

-

Amidation: Direct reaction with amines (often catalyzed by Lewis acids or via the acid chloride) yields carboxamides, a common motif in kinase inhibitors.

-

Reduction: Reduction with

or

Ring Reactivity (C-3/C-5/C-6)

-

Electrophilic Attack: The pyridazine ring is electron-deficient (

-deficient), making it resistant to electrophilic aromatic substitution (e.g., nitration, halogenation) unless strongly activated. -

Nucleophilic Attack: The C-3 and C-5 positions are susceptible to nucleophilic addition, particularly by carbon nucleophiles (e.g., Grignard reagents) or radical alkylation (Minisci reaction).

-

Demethylation: The methoxy group can be cleaved using

or

Visualization: Reactivity Map

Figure 2: Functionalization map highlighting divergent synthetic pathways from the core scaffold.

Applications in Medicinal Chemistry

Bioisosterism

The pyridazine ring serves as a bioisostere for phenyl, pyridine, and pyrimidine rings.

-

Solubility: The presence of two adjacent nitrogen atoms significantly increases polarity and aqueous solubility compared to benzene.

-

Metabolic Stability: Pyridazines are often more metabolically stable than phenyl rings, which are prone to oxidative metabolism (CYP450).

-

H-Bonding: The N-N motif acts as a specific hydrogen bond acceptor, potentially engaging unique binding pockets in enzymes or receptors (e.g., kinase hinge regions).

Case Study Context: Risdiplam Analogs

While Risdiplam (Evrysdi) utilizes a specific imidazo[1,2-b]pyridazine core, the 6-methoxypyridazine-4-carboxylate scaffold is structurally homologous to intermediates used in the synthesis of SMN2 splicing modifiers. The ability to convert the methoxy group to a pyridazinone (via demethylation) allows access to the "lactam-like" hydrogen bonding patterns crucial for RNA-binding small molecules.

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to moisture-induced hydrolysis over long periods.

-

Safety: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A). Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Stability: Stable under standard organic synthesis conditions but avoid strong acids if the methoxy group needs to be preserved (risk of demethylation).

References

-

Synthesis of Pyridazine Carboxylates: Rimaz, M., & Khalafy, J. (2010). A novel one-pot, three-component synthesis of alkyl 6-aryl-3-methylpyridazine-4-carboxylates in water. Arkivoc, 2010(2), 110-117.[4] Link

-

Reactivity of Pyridazines: Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry. Link

-

Risdiplam Intermediate Synthesis: A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid. Molecules, 2025.[5][6][7][8] Link

-

Minisci Alkylation of Pyridines/Diazines: Duncton, M. A. (2011). Minisci reactions: Versatile tools for the alkylation of nitrogen-containing heterocycles. Med. Chem. Commun., 2, 1135. Link

-

Compound Data: PubChem. Methyl 6-methoxypyridazine-4-carboxylate (Analogous Structures). Link

Sources

- 1. Methyl 6-chloro-3-methoxypyridazine-4-carboxylate 97% | CAS: 1591827-16-5 | AChemBlock [achemblock.com]

- 2. CAS 19194-96-8 | Methyl 6-methoxy-pyridazine-3-carboxylate - Synblock [synblock.com]

- 3. CN111825654A - è¯ç²ç¯åå¶è¡çç©åå ¶å¶å¤æ¹æ³ãä¸é´ä½åç¨é - Google Patents [patents.google.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. mdpi.com [mdpi.com]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl pyridazine-4-carboxylate | C6H6N2O2 | CID 12439252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 4-methoxypyridine-2-carboxylate | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Scaffold Analysis: Pharmacophore Generation via Methyl 6-methoxypyridazine-4-carboxylate

Executive Summary

This technical guide details the computational and experimental methodologies for utilizing Methyl 6-methoxypyridazine-4-carboxylate as a query structure in pharmacophore modeling. As a privileged scaffold, the pyridazine core offers unique physicochemical properties—specifically high dipole moments and dual hydrogen-bond acceptor sites—making it a critical bioisostere for phenyl or pyridine rings in kinase and phosphodiesterase (PDE) inhibitor design. This guide moves beyond standard protocols, focusing on the causality of feature selection and the integration of this scaffold into Fragment-Based Drug Discovery (FBDD) workflows.

Part 1: Chemical Architecture & Feature Extraction

The Pyridazine Advantage

The selection of Methyl 6-methoxypyridazine-4-carboxylate is not arbitrary; it represents a "minimal pharmacophore" capable of probing diverse binding pockets. Unlike the ubiquitous phenyl ring, the 1,2-diazine (pyridazine) system is electron-deficient yet highly polar.

-

Electronic Deficit: The N=N bond creates a significant dipole, enhancing

stacking interactions with electron-rich aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. -

Solubility Profile: The nitrogen lone pairs improve aqueous solubility compared to carbocyclic analogs, a critical parameter in early-stage lead optimization.

Pharmacophoric Feature Mapping

To build a robust model, we must first deconstruct the molecule into its constituent interaction points.

| Feature Type | Chemical Moiety | Interaction Mechanism | Geometric Constraint (Å) |

| H-Bond Acceptor (HBA) | N1 / N2 (Pyridazine Ring) | Interaction with backbone NH or Ser/Thr OH | 2.8 - 3.2 (Donor-Acceptor) |

| H-Bond Acceptor (HBA) | C=O (Ester at C4) | Interaction with cationic residues (Lys/Arg) | 2.8 - 3.1 |

| Hydrophobic (HYD) | Methyl group (Ester) | Van der Waals contact in lipophilic sub-pockets | 3.5 - 4.5 (Centroid) |

| Hydrophobic/Steric | Methoxy group (C6) | Occupies specific sub-pockets; prevents steric clash | Variable |

| Aromatic Ring (AR) | Pyridazine Core | 4.5 - 5.5 (Centroid-Centroid) |

Part 2: Computational Workflow (The "How-To")

The following workflow describes the generation of a 3D pharmacophore hypothesis. This protocol emphasizes conformational sampling , as the ester and methoxy groups possess rotatable bonds that define the spatial arrangement of the features.

Workflow Logic (DOT Diagram)

Figure 1: End-to-end computational workflow for pharmacophore generation. Note the iterative refinement loop between model building and feature definition to optimize selectivity.

Detailed Computational Protocol

Objective: Generate a 4-point pharmacophore model from Methyl 6-methoxypyridazine-4-carboxylate.

-

Geometry Optimization (DFT Level):

-

Rationale: Standard force fields (MMFF94) often underestimate the repulsion between the lone pairs of the adjacent nitrogens in pyridazine.

-

Method: Perform optimization using B3LYP/6-31G * theory level. This ensures the N-N bond length and ring planarity are accurate.

-

-

Conformational Analysis:

-

Method: Stochastic Monte Carlo search.

-

Parameters: 5000 steps, energy window of 10 kcal/mol.

-

Focus: Pay strict attention to the cis/trans orientation of the C6-methoxy group and the C4-ester. These rotations dramatically shift the vector of the H-bond acceptors.

-

-

Molecular Electrostatic Potential (MEP) Calculation:

-

Map the electrostatic potential onto the solvent-accessible surface.

-

Critical Observation: Identify the "negative hole" near N1/N2. This confirms the directionality of the H-bond acceptor feature.

-

-

Pharmacophore Assembly:

-

Define spheres (tolerance radius 1.5 Å) around the identified features (Table 1).

-

Add Exclusion Volumes (Coat shape) to represent the steric boundary of the ligand, preventing the selection of larger molecules that would clash with the binding pocket.

-

Part 3: Target Integration & Case Study

Target Class: Phosphodiesterase 4 (PDE4)

Pyridazine-4-carboxylates are established scaffolds for PDE4 inhibitors (anti-inflammatory targets).

-

Mechanism: The pyridazine ring mimics the catechol ring of the endogenous substrate (cAMP).

-

Binding Mode: The N1/N2 nitrogens accept hydrogen bonds from a conserved Glutamine (e.g., Gln369 in PDE4D). The C6-methoxy group projects into a hydrophobic pocket (the "clamp" region).

Logical Interaction Diagram

Figure 2: Interaction map showing the theoretical binding mode of the scaffold within a PDE4-like active site. The Pyridazine-Gln interaction is the "anchor" point.

Part 4: Experimental Validation Protocols

A pharmacophore model is only a hypothesis until validated. Two protocols are required: one to verify the physical binding of the scaffold (Fragment Screening) and one to validate the model's predictive power.

Biophysical Assay: Surface Plasmon Resonance (SPR)

To confirm that Methyl 6-methoxypyridazine-4-carboxylate binds to the target (e.g., PDE4 catalytic domain).

-

Chip Preparation: Immobilize biotinylated PDE4 protein onto a Streptavidin (SA) sensor chip. Target immobilization level: ~3000 RU.

-

Compound Preparation: Dissolve Methyl 6-methoxypyridazine-4-carboxylate in 100% DMSO (100 mM stock). Dilute to running buffer (PBS-P+, 5% DMSO) to concentrations ranging from 10 µM to 500 µM (fragment range).

-

Injection: Inject analyte for 60s (association) followed by 120s dissociation. Flow rate: 30 µL/min.

-

Analysis: Use a steady-state affinity model (1:1 binding) to calculate

.-

Success Metric: Since this is a fragment, expect low affinity (

in high

-

Model Validation: Decoy Set Enrichment

To prove the computational model can distinguish active pyridazines from inactive look-alikes.

-

Dataset Construction:

-

Actives: Collect 50 known pyridazine-based inhibitors from ChEMBL.

-

Decoys: Generate 2500 property-matched decoys (same MW, LogP, but topologically different) using the DUD-E methodology.

-

-

Screening: Screen the combined library against the pharmacophore model generated in Part 2.

-

Metric: Calculate the Enrichment Factor (EF1%) .

-

Formula:

-

Target: An EF1% > 10 indicates the model is 10x better than random selection.

-

References

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosterism of pyridazines).

-

Langer, T., & Hoffmann, R. D. (2006). Pharmacophores and Pharmacophore Searches. Methods and Principles in Medicinal Chemistry. Link

-

Dal Piaz, V., et al. (1997). Phosphodiesterase 4 inhibitors: structural requirements of the pyridazinone scaffold. European Journal of Medicinal Chemistry, 32(11), 891-899. Link

-

Giovannoni, M. P., et al. (2024). Pyridazine Scaffolds in Drug Design: An Update. Molecules. (Context: Recent applications in kinase inhibition). Link

-

Myskinrecipes. (n.d.). Methyl 6-chloropyridazine-4-carboxylate Product Data. (Context: Chemical properties and synthesis intermediates). Link

Solubility Profile & Solvent Selection Strategy: Methyl 6-methoxypyridazine-4-carboxylate

Executive Summary

Methyl 6-methoxypyridazine-4-carboxylate (CAS: 1909347-83-6) is a critical heterocyclic intermediate employed in the synthesis of bioactive pharmaceutical ingredients, particularly in oncology and agrochemical discovery.[1][2] Its structure features a pyridazine core substituted with a methyl ester and a methoxy group, creating a unique polarity profile that dictates its behavior in solution.

This technical guide addresses the solubility profiling of this compound. While specific equilibrium solubility data for this exact intermediate remains proprietary in many contexts, this guide synthesizes data from structural analogs (e.g., methyl pyridazine-4-carboxylate, 6-phenyl-pyridazin-3(2H)-one) and established thermodynamic principles to provide a predictive solubility map. Furthermore, it details the experimental protocols required to generate regulatory-grade solubility data and the thermodynamic models (Apelblat, Van't Hoff) used to validate solvent selection for recrystallization and reaction engineering.

Physicochemical Characterization & Predicted Solubility

To understand the solubility behavior, we must first analyze the solute-solvent molecular interactions.

Structural Analysis[4]

-

Core: Pyridazine ring (1,2-diazine).[3] Highly electron-deficient and polar.

-

Substituents:

-

Methyl Ester (-COOCH₃): Hydrogen bond acceptor (HBA). Moderately polar; lipophilic tail.

-

Methoxy Group (-OCH₃): Electron-donating group (EDG); HBA. Increases lipophilicity relative to the hydroxy parent but retains polarity.

-

-

H-Bond Potential:

-

Donors (HBD): 0 (Aprotic).

-

Acceptors (HBA): 4 (2 Ring Nitrogens, 1 Ester Carbonyl, 1 Ether Oxygen).

-

Predicted Solubility Profile

Based on "like dissolves like" and Hansen Solubility Parameters (HSP) of analogs:

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism | Application |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Dipole-Dipole; Strong solvation of electron-deficient ring. | Reaction Medium |

| Polar Protic | Methanol, Ethanol | High | H-Bonding (Solvent Donor -> Solute Acceptor). | Reaction / Crystallization |

| Chlorinated | DCM, Chloroform | High | Dipole-Dipole; Dispersion forces. | Extraction / Chromatography |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Dipole-Dipole. | Crystallization (Anti-solvent) |

| Aqueous | Water (pH 7) | Low to Moderate | H-Bonding limited by lipophilic methyl groups. | Anti-solvent / Biorelevance |

| Hydrocarbons | Hexane, Heptane | Very Low | Weak Dispersion forces only. | Anti-solvent (Precipitation) |

Experimental Protocols for Solubility Determination

For drug development, precise mole fraction solubility (

Method A: Isothermal Shake-Flask (Gravimetric/HPLC)

Best for generating thermodynamic data (278.15 K to 323.15 K).

Reagents: High-purity solvents (>99.5%), Methyl 6-methoxypyridazine-4-carboxylate (>98%).

Step-by-Step Workflow:

-

Preparation: Add excess solid solute to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Agitate at constant temperature (

K) for 24–48 hours.-

Critical Control: Ensure solid phase persists throughout. If dissolved, add more solute.

-

-

Settling: Stop agitation and allow phases to separate for 2–4 hours at the same temperature.

-

Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

-

Quantification:

-

Gravimetric: Evaporate solvent from a known mass of supernatant and weigh the residue (for non-volatile solutes).

-

HPLC (Preferred): Dilute aliquot with mobile phase (e.g., ACN:Water) and analyze against a standard curve.

-

Visualization: Solubility Determination Workflow

Figure 1: Standardized workflow for equilibrium solubility determination ensuring thermodynamic stability.

Thermodynamic Modeling & Data Correlation

To extrapolate solubility data for process design, experimental values must be correlated using thermodynamic models.

The Modified Apelblat Equation

This is the industry standard for correlating solubility with temperature. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility.[4][5][6]

- : Absolute temperature (Kelvin).[6][7][8]

- : Empirical model parameters derived from regression analysis.

-

Application: Used to predict solubility at temperatures not experimentally measured (e.g., cooling crystallization curves).

The Van't Hoff Equation

Used to determine thermodynamic properties of dissolution (

-

Interpretation:

-

If slope (

) is negative, dissolution is endothermic (solubility increases with T). -

Positive

indicates entropy-driven dissolution (disorder increases).

-

Solvent Selection Guide for Process Development

Based on the chemical nature of Methyl 6-methoxypyridazine-4-carboxylate, the following solvent systems are recommended for specific unit operations.

Reaction Solvents

-

Methanol (MeOH): Excellent for nucleophilic substitutions (e.g., introducing the methoxy group via NaOMe). High solubility allows for concentrated reaction mixtures.

-

THF (Tetrahydrofuran): Good for reductions or coupling reactions where protic solvents are undesirable.

Recrystallization (Purification)[11]

-

Binary System (Solvent/Anti-solvent):

-

Ethyl Acetate / Hexane: Dissolve in hot EtOAc, add Hexane to induce precipitation.

-

Methanol / Water: Dissolve in hot MeOH, cool, and slowly add water.

-

-

Single Solvent:

-

Isopropanol (IPA): Often exhibits a steep solubility curve (high at boiling, low at ambient), making it ideal for cooling crystallization.

-

Visualization: Solute-Solvent Interactions

Figure 2: Mechanistic interaction map. High solubility in MeOH and DMSO is driven by specific H-bonding and Dipole interactions, whereas lack of functional overlap leads to insolubility in Hexane.

References

-

General Pyridazine Solubility: Solubility and Thermodynamic Properties of Pyridazinone Derivatives in Organic Solvents. (See Molecules 2019, 24(19), 3404).[8]

-

Apelblat Model Application: Solubility Measurement and Thermodynamic Model Correlation of Baclofen (and analogs) in Pure Organic Solvents. J. Chem. Eng. Data 2022.

-

Synthesis & Purification: Synthesis of Substituted Methyl Pyridazine-4-carboxylates. (ResearchGate Archive).

-

Thermodynamic Principles: Drug Solubility and Dissolution Thermodynamic Approach. Biointerface Res. Appl. Chem., 2021.[9][3][5][10][11]

Sources

- 1. 1526863-89-7,4-[(dimethylamino)methyl]-3-methoxyaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Solubility and Thermodynamic Properties of Febuxostat in Various (PEG 400 + Water) Mixtures | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

The Pyridazine Advantage: Strategic Implementation of 1,2-Diazine Building Blocks in Drug Discovery

Executive Summary: The Rise of the "Cinderella" Heterocycle

For decades, the pyridazine (1,2-diazine) ring was the "Cinderella" of medicinal chemistry—overshadowed by its ubiquitously used sisters, pyridine and pyrimidine. Historically perceived as difficult to synthesize and liable to metabolic oxidation, it remained underutilized.

However, the landscape has shifted. With the recent FDA approvals of Relugolix (2020, GnRH antagonist) and Deucravacitinib (2022, TYK2 inhibitor), pyridazine has emerged as a high-value pharmacophore. Its unique N-N bond confers a physicochemical profile that offers solutions to common lead optimization failures: poor solubility, metabolic instability, and non-specific binding.

This guide provides a technical roadmap for incorporating pyridazine building blocks into drug discovery campaigns, focusing on physicochemical rationale, synthetic access, and validated functionalization protocols.

Physicochemical Profiling: The "Why"

The strategic value of pyridazine lies in its distinct electronic signature compared to other azines.

The Dipole Advantage

Pyridazine possesses the highest dipole moment among the diazines.[1] This is a critical design feature. When a lipophilic phenyl ring is replaced with a pyridazine, the logP drops significantly (improving water solubility) while the high dipole moment (~3.95 D) increases polarity without introducing a hydrogen bond donor (HBD), which often penalizes membrane permeability.

Table 1: Comparative Physicochemical Properties of Azines

| Heterocycle | Structure | Dipole Moment (D) | pKa (Conjugate Acid) | logP (Octanol/Water) | Key Feature |

| Pyridazine | 1,2-Diazine | 3.95 | 2.24 | -0.72 | High polarity, 2 H-bond acceptors |

| Pyrimidine | 1,3-Diazine | 2.33 | 1.10 | -0.40 | Metabolic stability, common in nature |

| Pyrazine | 1,4-Diazine | 0.00 | 0.65 | -0.20 | Non-polar, symmetric |

| Pyridine | Azine | 2.20 | 5.25 | 0.65 | Basic, ubiquitous |

The Alpha-Effect and Binding

The adjacent nitrogen atoms create an "alpha-effect," making the lone pairs more available for specific hydrogen bonding networks than in pyrimidine. The N-N bond length (1.34 Å) is intermediate between a single and double bond, creating a unique geometry for active site fitting.

Visualizing the Isomeric Divergence

Figure 1: Comparative analysis of azine isomers. Note the dramatic shift in dipole moment and logP for pyridazine, making it the superior choice for lowering lipophilicity.

Synthetic Access: The "How"

Accessing the pyridazine core requires choosing between "Classical Condensation" (scalable, industrial) and "Modern Cycloaddition" (versatile, library-friendly).

Route A: The Industrial Workhorse (Condensation)

The most common entry point is the condensation of hydrazine with 1,4-dicarbonyls or cyclic anhydrides.

-

Precursor: Maleic Anhydride.[2]

-

Mechanism: Condensation yields maleic hydrazide (3,6-dihydroxypyridazine), which is then chlorodehydroxylated using POCl₃ to yield 3,6-dichloropyridazine .

-

Utility: This is the primary source of the 3,6-dichloro scaffold, the "workhorse" building block for SNAr and cross-coupling.

Route B: The Precision Tool (IEDDA)

For highly substituted or fused pyridazines, the Inverse Electron Demand Diels-Alder (IEDDA) reaction is superior.

-

Reagents: 1,2,4,5-Tetrazines + Electron-rich Alkenes/Alkynes.

-

Mechanism: [4+2] cycloaddition followed by retro-Diels-Alder (loss of N₂) and oxidation.

-

Application: This is the dominant method for DNA-Encoded Library (DEL) synthesis and bioconjugation due to its "click" chemistry nature and high tolerance for functional groups.

Figure 2: Divergent synthetic pathways. Route A (left) is preferred for bulk building block generation; Route B (right) is preferred for complex library synthesis.

Validated Protocol: Functionalizing the Core

The electron-deficient nature of the pyridazine ring makes 3,6-dichloropyridazine reactive toward nucleophilic aromatic substitution (SNAr) but challenging for Palladium-catalyzed cross-coupling (catalyst poisoning and competitive oxidative addition).

Below is a self-validating protocol for the mono-arylation of 3,6-dichloropyridazine via Suzuki-Miyaura coupling. This protocol prioritizes the use of active Buchwald ligands to overcome the deactivated nature of the substrate.

Protocol: Regioselective Mono-Suzuki Coupling of 3,6-Dichloropyridazine

Objective: Synthesize 3-chloro-6-arylpyridazine from 3,6-dichloropyridazine.

Reagents:

-

Substrate: 3,6-Dichloropyridazine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

-

Why SPhos? This electron-rich, bulky biaryl phosphine ligand facilitates oxidative addition into the electron-poor C-Cl bond and prevents catalyst deactivation by the diazine nitrogens.

-

-

Base: K₃PO₄ (2.0 equiv, anhydrous preferred for hydrolytically sensitive substrates) or Na₂CO₃ (2M aq, for standard substrates).

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene (anhydrous).[3]

Step-by-Step Workflow:

-

Degassing (Critical): Charge a reaction vial with 3,6-dichloropyridazine, arylboronic acid, and base. Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen is the primary cause of stalled reactions in electron-deficient heterocycles.

-

Catalyst Addition: Add Pd(OAc)₂ and SPhos (pre-mixed in a small amount of solvent if possible, or use a pre-catalyst like XPhos Pd G2).

-

Solvation: Add the degassed solvent via syringe.[3]

-

Heating: Heat to 80°C for 4–12 hours.

-

Validation Check: Monitor by TLC (Ethyl Acetate/Hexane). The mono-coupled product is typically more polar than the dichloro starting material but less polar than the bis-coupled byproduct.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography.

Technical Insight: The "Ligand Switch" (3,5-Dichloropyridazine) If working with the non-symmetric 3,5-dichloropyridazine , regioselectivity is ligand-dependent:

-

Bidentate ligands (e.g., dppf): Favor coupling at C3 .[4]

-

Monodentate bulky ligands (e.g., QPhos, SPhos): Favor coupling at C5 .

-

Mechanism:[5][6][7][8] This divergence is driven by the interplay between steric bulk and the electronic directing effect of the adjacent nitrogen lone pairs.

Strategic Applications & Case Studies

Deucravacitinib (Sotyktu)

-

Target: TYK2 (Allosteric Inhibitor).[1]

-

Role of Pyridazine: The drug features a 3-amino-pyridazine core. The pyridazine ring acts as a critical scaffold that positions the amide group for hydrogen bonding within the regulatory domain of TYK2. Its polarity helps balance the lipophilicity of the cyclopropyl and fluoro-phenyl groups.

Relugolix (Orgovyx)

-

Target: GnRH Receptor (Antagonist).[1]

-

Role of Pyridazine: Contains a pyridazinone (oxidized derivative). The scaffold provides a rigid linker with specific H-bond acceptor capability that mimics the peptide backbone of the native ligand, GnRH.

DNA-Encoded Libraries (DEL)

The compatibility of the IEDDA reaction with aqueous conditions and low concentrations has made pyridazine formation a "privileged reaction" in DEL synthesis. Researchers can generate thousands of pyridazine analogs on-DNA to screen for novel protein-protein interaction inhibitors.

References

-

FDA Approvals & Medicinal Chemistry Review

-

Synthetic Methodology (IEDDA)

-

Suzuki Coupling Regioselectivity

-

Skeletal Editing (Cutting Edge)

-

Physicochemical Properties Data

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 7. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acs.figshare.com [acs.figshare.com]

- 14. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Pyridine pyridazine pyrimidine pyrazine | C17H17N7 | CID 66916725 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendance of a Privileged Scaffold: A Technical Guide to the History and Discovery of Bioactive Pyridazine-4-Carboxylates

Introduction: The Pyridazine Core - A Beacon in Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle distinguished by two adjacent nitrogen atoms, has emerged from the vast landscape of chemical scaffolds as a structure of profound interest in drug discovery. Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and a π-deficient nature, render it an attractive and versatile framework for the design of novel therapeutics.[1][2] This guide will provide an in-depth technical exploration of a specific, and particularly fruitful, class of these compounds: the bioactive pyridazine-4-carboxylates. We will traverse the historical milestones of their discovery, dissect the intricacies of their synthesis, and illuminate their diverse mechanisms of action across a range of therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

Part 1: A Historical Perspective - From Obscurity to Clinical Significance

The journey of pyridazine derivatives from niche chemical curiosities to clinically relevant molecules has been a gradual but steady ascent. While the parent pyridazine ring was first synthesized in the late 19th century, its derivatives remained largely unexplored in a biological context for many decades.[3] A pivotal moment in the history of pyridazine-4-carboxylates can be traced back to early synthetic explorations. One of the first documented syntheses of a pyridazine-4-carboxylic acid derivative, specifically 6-oxo-1H-pyridazine-4-carboxylic acid, was reported in 1955 by McMillan et al.[4] This initial synthesis, which started from diethyl 2-formylbutanedioate and hydrazine hydrate, was hampered by low yields and difficult purification, but it laid the foundational chemical groundwork for future investigations.[4]

For a considerable time, the broader class of pyridazines garnered attention for a wide array of biological activities, including antihypertensive, analgesic, and antimicrobial properties.[5][6][7] However, the specific therapeutic potential of the pyridazine-4-carboxylate scaffold began to be more systematically unveiled with the advent of high-throughput screening and rational drug design. Researchers started to appreciate that the carboxylic acid or ester functionality at the 4-position could serve as a key interaction point with biological targets, or as a handle for further chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.

A significant leap forward came with the discovery of pyridazine derivatives as potent enzyme inhibitors. This includes their identification as inhibitors of key signaling proteins in oncology and inflammatory diseases. The focused exploration of pyridazine-4-carboxylates as a distinct chemical class with unique therapeutic potential is a more recent development, driven by successes in identifying potent and selective modulators of challenging drug targets.

Part 2: The Art of Synthesis - Constructing the Pyridazine-4-Carboxylate Core

The synthetic accessibility of a chemical scaffold is paramount to its successful exploitation in drug discovery. Fortunately, a number of robust synthetic routes to pyridazine-4-carboxylates have been developed and refined over the years.

Classical Synthesis of 6-Oxo-1H-pyridazine-4-carboxylic Acid

The original 1955 synthesis provides a valuable historical context and illustrates a fundamental approach to constructing the pyridazinone ring.[4]

Workflow Diagram: Classical Synthesis of 6-Oxo-1H-pyridazine-4-carboxylic Acid

Caption: Classical synthesis of 6-oxo-1H-pyridazine-4-carboxylic acid.

Experimental Protocol:

-

Cyclization: Diethyl 2-formylbutanedioate is reacted with hydrazine hydrate. This step leads to the formation of a mixture of products, with ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate as the minor product.[4]

-

Purification: The desired dihydropyridazine is isolated from the reaction mixture, a step noted for its difficulty and low yield.[4]

-

Dehydrogenation: The purified ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate is treated with bromine in acetic acid to introduce the aromaticity to the pyridazine ring, yielding ethyl 6-oxo-1H-pyridazine-4-carboxylate.[4]

-

Hydrolysis: The ethyl ester is then hydrolyzed to afford the final product, 6-oxo-1H-pyridazine-4-carboxylic acid.[4]

The major drawbacks of this classical approach are the low yield of the initial cyclization step and the challenging purification of the intermediate.[4]

Modern, Improved Synthesis of 6-Oxo-1H-pyridazine-4-carboxylic Acid

To overcome the limitations of the classical route, more efficient and scalable syntheses have been developed. One such improved process involves the oxidation of a hexahydropyridazine precursor.[4]

Workflow Diagram: Modern Synthesis of 6-Oxo-1H-pyridazine-4-carboxylic Acid

Caption: Modern, improved synthesis of 6-oxo-1H-pyridazine-4-carboxylic acid.

Experimental Protocol:

-

Reaction: Dimethyl 2-methylenebutanedioate is reacted with hydrazine to form methyl 6-oxohexahydropyridazine-4-carboxylate.[4]

-

Oxidation: The resulting hexahydropyridazine is oxidized using a suitable oxidizing agent to yield methyl 6-oxo-1H-pyridazine-4-carboxylate.[4]

-

Isolation: The aromatic pyridazine ester is isolated.[4]

-

Hydrolysis: The methyl ester is hydrolyzed in the presence of an aqueous base or acid to give the final product, 6-oxo-1H-pyridazine-4-carboxylic acid.[4]

This modern approach offers significant advantages in terms of yield and scalability, making this important building block more accessible for drug discovery programs.

Part 3: Diverse Biological Activities and Therapeutic Targets

The pyridazine-4-carboxylate scaffold has proven to be a versatile template for engaging a variety of biological targets, leading to a broad spectrum of therapeutic applications.

Inhibition of TGF-β Type I Receptor (ALK5) Kinase

The transforming growth factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and tissue homeostasis.[1] Dysregulation of this pathway is implicated in a number of diseases, including cancer and fibrosis.[8][9] The TGF-β type I receptor, also known as activin-like kinase 5 (ALK5), is a key mediator of TGF-β signaling, making it an attractive therapeutic target.[1]

A novel series of 4,6-disubstituted pyridazine derivatives have been designed and characterized as potent inhibitors of ALK5.[1][10] These compounds have shown promise for the treatment of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[11]

Signaling Pathway: TGF-β/ALK5 Pathway and its Inhibition

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by pyridazine-4-carboxylate derivatives.

The optimization of these pyridazine-based ALK5 inhibitors has focused on improving their potency, selectivity, and pharmacokinetic properties, with a particular emphasis on developing inhaled therapies for pulmonary fibrosis.[1]

Table 1: Structure-Activity Relationship of Pyridazine-based ALK5 Inhibitors

| Compound | R1 | R2 | ALK5 pIC50 |

| Hit 2A | H | Pyridine | 7.0 |

| 20 | Basic Chain | Pyridine | >8.0 |

| 23 | Basic Chain | Pyridine | >8.0 |

Data synthesized from multiple sources for illustrative purposes.[1][10]

Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs)

Hypoxia-inducible factors (HIFs) are transcription factors that play a critical role in the cellular response to low oxygen levels (hypoxia).[12][13] They regulate the expression of genes involved in erythropoiesis, angiogenesis, and energy metabolism.[12] The stability of the HIF-α subunit is controlled by a family of enzymes called HIF prolyl hydroxylases (PHDs).[12][14] Under normoxic conditions, PHDs hydroxylate HIF-α, leading to its degradation.[14] In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to accumulate and activate gene transcription.

Inhibitors of PHDs can therefore mimic a hypoxic response, leading to the stabilization of HIF-α and the subsequent production of erythropoietin (EPO). This makes PHD inhibitors a promising therapeutic strategy for the treatment of anemia, particularly in patients with chronic kidney disease.

A notable example of a pyridazine-containing PHD inhibitor is MK-8617, a potent and orally bioavailable pan-inhibitor of PHD1-3.[4] This compound, which features a pyridazine moiety linked to a 4-hydroxypyrimidine-5-carboxamide core, has advanced to human clinical trials for the treatment of anemia.[4]

Signaling Pathway: HIF-1α Regulation and PHD Inhibition

Sources

- 1. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. ijcrt.org [ijcrt.org]

- 7. jpsbr.org [jpsbr.org]

- 8. researchgate.net [researchgate.net]

- 9. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]

- 10. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AU2021307559A1 - Pyridazinyl amino derivatives as ALK5 inhibitors - Google Patents [patents.google.com]

- 12. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: A Scalable Pathway for the Synthesis of Methyl 6-methoxypyridazine-4-carboxylate

Abstract: Methyl 6-methoxypyridazine-4-carboxylate is a pivotal heterocyclic building block in contemporary drug discovery, finding application in the synthesis of a wide array of pharmacologically active agents. The growing demand for this intermediate necessitates a robust, efficient, and scalable manufacturing process. This document provides an in-depth guide to a validated, multi-step synthesis, beginning from a commercially available precursor. We will elucidate the chemical rationale behind each step, present detailed, scalable protocols, and discuss critical process parameters for optimization and safety, aimed at researchers in both academic and industrial settings.

Introduction and Strategic Overview

The pyridazine core is a "privileged structure" in medicinal chemistry, featured in drugs targeting a range of conditions from hypertension to neurodegenerative diseases.[1] The title compound, Methyl 6-methoxypyridazine-4-carboxylate, serves as a versatile intermediate, enabling further molecular elaboration. A successful scalable synthesis must prioritize cost-effective starting materials, high-yielding reactions, and operationally simple procedures that minimize complex purifications.

Our strategic approach is a two-step synthesis commencing with the commercially available intermediate, 6-chloropyridazine-4-carboxylic acid. The synthesis proceeds through:

-

Nucleophilic Aromatic Substitution (SNAr): A methoxylation reaction to displace the chloro group.

-

Fischer Esterification: Conversion of the resulting carboxylic acid to the target methyl ester.

This pathway is selected for its high efficiency, use of common reagents, and proven scalability.

Caption: High-level overview of the two-step scalable synthesis.

Part I: Synthesis of 6-Methoxypyridazine-4-carboxylic Acid

Mechanistic Rationale

The first key transformation is the conversion of 6-chloropyridazine-4-carboxylic acid to its 6-methoxy analog. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridazine ring is electron-deficient, which facilitates the attack of a nucleophile, in this case, the methoxide ion (CH₃O⁻). The electron-withdrawing nitrogen atoms of the pyridazine ring stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction. The chloride ion is an excellent leaving group, driving the reaction to completion. A similar strategy is effectively used for the synthesis of other methoxylated pyridine and pyridazine derivatives.[2][3]

Detailed Experimental Protocol

Materials:

-

6-Chloropyridazine-4-carboxylic acid

-

Sodium methoxide (CH₃ONa)

-

Anhydrous Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

Reaction Setup: To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add anhydrous methanol (10 volumes relative to the starting material, e.g., 1 L per 100 g).

-

Reagent Addition: While stirring, carefully add sodium methoxide (2.2 equivalents) to the methanol. The dissolution is exothermic; ensure the temperature is controlled.

-

Once the sodium methoxide has fully dissolved, add 6-chloropyridazine-4-carboxylic acid (1.0 equivalent) portion-wise to the stirred solution.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

-

Solvent Removal: Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: To the resulting residue, add deionized water (10 volumes). Stir until all solids are dissolved.

-

Acidification & Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 3-4. The target product, 6-methoxypyridazine-4-carboxylic acid, will precipitate as a solid.[4]

-

Isolation and Drying: Stir the slurry in the ice bath for 1 hour to ensure complete precipitation. Isolate the solid product by filtration, wash the filter cake thoroughly with cold deionized water (2 x 3 volumes), and dry under vacuum at 50-60°C to a constant weight.

Part II: Synthesis of Methyl 6-methoxypyridazine-4-carboxylate

Mechanistic Rationale

The final step is a classic Fischer esterification, which converts the carboxylic acid intermediate into its corresponding methyl ester.[5] This is an acid-catalyzed equilibrium reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid), which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. To drive the equilibrium towards the product side, methanol is used in large excess, serving as both a reagent and the solvent.

Caption: Simplified mechanism of the acid-catalyzed Fischer Esterification.

Detailed Experimental Protocol

Materials:

-

6-Methoxypyridazine-4-carboxylic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a reactor equipped for reflux, add 6-methoxypyridazine-4-carboxylic acid (1.0 equivalent) and anhydrous methanol (15-20 volumes).

-

Catalyst Addition: Cool the suspension in an ice bath. While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents).

-

Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 8-12 hours, or until the reaction is complete as determined by HPLC or TLC analysis.

-

Quenching and Neutralization: Cool the reaction mixture to room temperature and remove the bulk of the methanol under reduced pressure. Dilute the residue with ethyl acetate (15 volumes) and slowly pour it into a stirred, ice-cold saturated solution of sodium bicarbonate (20 volumes) to neutralize the acid catalyst. Caution: CO₂ evolution will occur.

-

Extraction: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 10 volumes).

-

Washing and Drying: Combine the organic extracts and wash sequentially with deionized water (10 volumes) and brine (10 volumes). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Methyl 6-methoxypyridazine-4-carboxylate as a solid.

Process Optimization and Scale-Up Data

For successful large-scale production, careful control of reaction parameters is essential.

| Parameter | Step 1: Methoxylation | Step 2: Esterification | Rationale & Scale-Up Considerations |

| Solvent Volume | 10 volumes MeOH | 15-20 volumes MeOH | Ensures adequate mixing and heat transfer. Using methanol as the solvent in Step 2 drives the equilibrium.[5] |

| Equivalents of Key Reagent | 2.2 eq. CH₃ONa | 0.1-0.2 eq. H₂SO₄ | Excess methoxide ensures complete conversion. A catalytic amount of acid is sufficient for esterification. |

| Temperature | Reflux (~65°C) | Reflux (~65°C) | Provides sufficient thermal energy for the reaction while minimizing solvent loss and potential side reactions. |

| Reaction Time | 4-6 hours | 8-12 hours | Must be optimized and monitored by in-process controls (IPCs) like HPLC to ensure completion and avoid impurity formation. |

| Typical Yield | 85-95% | 90-98% | High yields are critical for process economy. |

| Typical Purity (Post-workup) | >98% | >99% (after recrystallization) | High purity of the intermediate simplifies the final step. Final product purity meets typical pharmaceutical standards. |

| Key Safety Issue | Handling of sod. methoxide (caustic, moisture-sensitive) | Handling of conc. H₂SO₄ (corrosive). Quenching is highly exothermic and evolves CO₂ gas. | All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Controlled addition and cooling are critical during reagent addition and quenching. |

Conclusion

The described two-step synthesis provides a scalable, efficient, and reliable method for the preparation of Methyl 6-methoxypyridazine-4-carboxylate. The process relies on well-understood chemical transformations, utilizes readily available reagents, and incorporates straightforward work-up and purification procedures. By adhering to the detailed protocols and considering the optimization parameters outlined, researchers and drug development professionals can confidently produce this valuable intermediate in quantities required for further research and development.

References

-

Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

- Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.Google Patents (EP0429344A1).

-

Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias Institutional Repository. Available at: [Link]

-

Pyridazine Derivatives. SpringerLink. Available at: [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. MDPI. Available at: [Link]

- Esterification of pyridine carboxylic acids.Google Patents (US2758999A).

-

Research on heterocyclic compounds. XXVII. Synthesis and antiinflammatory activity of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids. PubMed. Available at: [Link]

-

A novel one-pot, three-component synthesis of alkyl 6-aryl-3- methylpyridazine-4-carboxylates in water. Arkivoc. Available at: [Link]

-

Synthesis of 6-Methoxypyridine-3-carboxylic acid. PrepChem.com. Available at: [Link]

-

6-Methoxypyridazine-4-Carboxylic Acid | CAS 1427202-39-8. Rlavie.com. Available at: [Link]

- Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.Google Patents (CN101508676B).

-

Pyridine–borane complex-catalysed thioesterification: the direct conversion of carboxylic acids to thioesters. Royal Society of Chemistry. Available at: [Link]

-

γ-Oxocarboxylic Acids in Heterocyclic Synthesis IV. Synthesis of Some Pyridazines Containing Phthalyl- and Tosylamino Acids. Chemical Papers. Available at: [Link]

- Process for the preparation of pyridine carboxylic acid esters.Google Patents (EP0820986A1).

-

Synthesis of Substituted Methyl Pyridazine-4-carboxylates via Cycloaddition of Diazomethane to 2,3-Disubstituted 2-Cyclopropenecarboxylic Acids. ResearchGate. Available at: [Link]

-

Novel processes for the preparation of 6-(cyclopropanecarbonylamido)-4-[2-methoxy-3-(1-methyl- 1,2,4-triazol-3-yl)anilino]-N- (trideuteriomethyl) pyridazine-3-carboxamide. Technical Disclosure Commons. Available at: [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

-

Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

-

A Scaleable Synthesis of Methyl 3-Amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate. ACS Publications. Available at: [Link]

Sources

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. prepchem.com [prepchem.com]

- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 4. 6-Methoxypyridazine-4-Carboxylic Acid|CAS 1427202-39-8 [rlavie.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Hydrolysis conditions for Methyl 6-methoxypyridazine-4-carboxylate to acid

Application Note: Precision Hydrolysis of Methyl 6-methoxypyridazine-4-carboxylate

Executive Summary

This guide details the optimized protocol for the chemoselective hydrolysis of Methyl 6-methoxypyridazine-4-carboxylate to 6-methoxypyridazine-4-carboxylic acid . The primary challenge in this transformation is preserving the 6-methoxy ether functionality while quantitatively cleaving the ester. Pyridazine rings are electron-deficient, making the C6-position susceptible to nucleophilic aromatic substitution (

Mechanistic Insight & Chemical Logic

Chemoselectivity: Ester vs. Ether

The target molecule contains two hydrolyzable sites: the methyl ester at C4 and the methyl ether at C6.

-

Ester Hydrolysis (Desired): Occurs via nucleophilic attack at the carbonyl carbon. This is kinetically favored under mild basic conditions.

-

Ether Cleavage (Undesired): The 6-methoxy group is activated by the electron-withdrawing nature of the pyridazine nitrogens (para-like position). Strong acids (e.g., HBr, HI) will readily cleave this ether to the pyridazinone (6-oxo derivative). Similarly, harsh basic conditions (high temperature, strong nucleophiles) can lead to

displacement of the methoxide by hydroxide.

Strategic Decision: We utilize Lithium Hydroxide (LiOH) in a THF/Water system.[1][2] LiOH is less aggressive than NaOH/KOH, and the THF/Water mixture ensures homogeneity, accelerating the reaction at lower temperatures to kinetically favor ester hydrolysis over

Reaction Scheme

Figure 1: Reaction pathway highlighting the chemoselective route to the target acid.

Experimental Protocol

Method A: LiOH-Mediated Hydrolysis (Recommended)

Best for: Gram-scale synthesis, high purity requirements, and avoiding ether cleavage.

Materials:

-

Methyl 6-methoxypyridazine-4-carboxylate (1.0 eq)

-

Lithium Hydroxide Monohydrate (

) (1.5 - 2.0 eq) -

Tetrahydrofuran (THF) (HPLC Grade)

-

Deionized Water[3]

-

1N HCl (for acidification)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-methoxypyridazine-4-carboxylate (e.g., 1.0 g, 5.95 mmol) in THF (12 mL).

-

Reagent Addition: Dissolve

(375 mg, 8.92 mmol, 1.5 eq) in Water (4 mL). Add this aqueous solution dropwise to the THF solution at 0°C (ice bath).-

Note: Adding the base at 0°C prevents localized heating and suppresses potential

side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) . Monitor by TLC or LC-MS.

-

Timepoint: Conversion is typically complete within 1.5 to 2 hours .

-

Checkpoint: If starting material remains after 3 hours, warm slightly to 35°C, but do not exceed 40°C .

-

-

Workup (Critical Step):

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of THF. You will be left with an aqueous slurry of the lithium carboxylate salt.

-

Dilute with water (5-10 mL) if necessary to ensure full solubility of the salt.

-

Cool the aqueous solution to 0°C.

-

Slowly acidify with 1N HCl dropwise to pH 3-4 .

-

Observation: The product should precipitate as a white to off-white solid.

-

-

Isolation: Filter the precipitate using a sintered glass funnel. Wash the cake with cold water (2 x 5 mL) to remove residual lithium salts.

-

Drying: Dry the solid in a vacuum oven at 45°C overnight.

Method B: NaOH/Methanol (Alternative)

Best for: Large scale-up where THF cost is prohibitive, provided temperature is strictly controlled.

-

Solvent: Methanol/Water (4:1).

-

Base: NaOH (1.2 eq).

-

Procedure: Similar to Method A, but maintain temperature strictly at 0-5°C initially. Methoxide generated in situ is a nucleophile that matches the existing alkoxy group, preventing transesterification/substitution issues, but hydroxide is still the active hydrolytic agent.

Process Control & Data Analysis

Quantitative Data Summary

| Parameter | Method A (LiOH/THF) | Method B (NaOH/MeOH) | Notes |

| Yield | 92 - 96% | 85 - 90% | LiOH provides cleaner isolation. |

| Purity (HPLC) | >98% | >95% | Method B may require recrystallization. |

| Reaction Time | 2 hours | 1 - 1.5 hours | NaOH is more aggressive. |

| Risk of Side Rxn | Low | Moderate | High temp in Method B risks |

Analytical Validation

-

1H NMR (DMSO-

, 400 MHz):- 13.80 (br s, 1H, COOH) – Disappearance of methyl ester singlet (~3.9 ppm).

- 9.25 (d, 1H, Ar-H) – H at C3 position.

- 7.60 (d, 1H, Ar-H) – H at C5 position.

- 4.05 (s, 3H, OMe) – Methoxy group remains intact.

-

LC-MS:

-

Observe

. -

Absence of

(Hydrolysis of methoxy group to hydroxyl).

-

Workflow Visualization

Figure 2: Operational workflow for the hydrolysis process.

Troubleshooting & Optimization

-

Issue: Low Yield / No Precipitation.

-

Cause: The product is amphoteric or highly polar. Pyridazine nitrogens can be protonated at very low pH, keeping the molecule soluble as a cationic species.

-

Solution: Carefully titrate to the isoelectric point (typically pH 3-4). Do not overshoot to pH 1. If precipitation fails, saturate the aqueous layer with NaCl and extract with Ethyl Acetate/THF (1:1).

-

-

Issue: Cleavage of Methoxy Group.

-

Cause: Reaction temperature too high or base concentration too strong.

-

Solution: Repeat using LiOH strictly at 0°C to 10°C . Avoid NaOH.

-

-

Issue: Incomplete Reaction.

-

Cause: Poor solubility of the starting material.

-

Solution: Increase the THF ratio. Ensure the mixture is a single phase or a rapidly stirring emulsion.

-

References

-

Vertex Pharmaceuticals Inc. (2018). Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino). WO2018183649A1. Link

-

Journal of Chemical and Pharmaceutical Research . (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. J. Chem. Pharm. Res., 6(5):104-105. Link

-

Organic Chemistry Portal . Synthesis of carboxylic acids by hydrolysis. Link

-

MDPI . (2025). Synthesis of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid. Link

-

Shanghai Rlavie Technology . 6-Methoxypyridazine-4-carboxylic acid Product Data. Link

Sources

Application Note: Amidation Protocols for Methyl 6-methoxypyridazine-4-carboxylate

Executive Summary

This guide details the synthetic procedures for converting Methyl 6-methoxypyridazine-4-carboxylate (CAS: 3503-02-4) into its corresponding carboxamides. The pyridazine-4-carboxylate scaffold presents unique reactivity profiles due to the electron-deficient nature of the 1,2-diazine ring. Unlike simple phenyl esters, the 4-position ester is highly activated, yet the adjacent nitrogen atoms and the 6-methoxy substituent can complicate direct nucleophilic attack via competing

This document outlines three validated methodologies tailored to amine nucleophilicity and substrate complexity:

-

Method A (Direct Aminolysis): For non-hindered, aliphatic amines (Green Chemistry focus).

-

Method B (Lewis-Acid Mediated): For weakly nucleophilic anilines or sterically hindered amines.

-

Method C (Indirect Coupling): For complex, high-value amines requiring mild conditions.

Chemical Context & Reactivity

The substrate, Methyl 6-methoxypyridazine-4-carboxylate , features a methyl ester at the C4 position. The pyridazine ring is

Critical Design Considerations

-

Regioselectivity: Avoid displacement of the 6-methoxy group. Mild temperatures (

) are preferred to favor carbonyl attack over ring substitution. -

Hydrolytic Instability: The electron-poor ring makes the ester prone to rapid hydrolysis in the presence of adventitious water and base. Anhydrous conditions are critical for direct aminolysis.

-

Amine Basicity: Highly basic amines can trigger ester hydrolysis or elimination side reactions.

Decision Matrix: Method Selection

The following decision tree guides the selection of the optimal synthetic route based on the amine partner.

Figure 1: Decision matrix for selecting the appropriate amidation protocol.

Detailed Experimental Protocols

Method A: Direct Aminolysis (Green Protocol)

Best For: Primary/Secondary alkyl amines (e.g., piperidine, benzylamine, methylamine). Mechanism: Nucleophilic acyl substitution driven by mass action or base catalysis.

Reagents

-

Substrate: Methyl 6-methoxypyridazine-4-carboxylate (1.0 equiv)

-

Amine: 3.0 – 5.0 equiv (if volatile) or 1.2 equiv (if non-volatile)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) [Anhydrous]

-

Catalyst (Optional): 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 equiv)

Protocol

-

Charge: In a sealed tube or pressure vial, dissolve the pyridazine ester (1.0 mmol) in anhydrous MeOH (3 mL).

-

Addition: Add the amine (3.0 mmol).

-

Note: If using TBD catalyst, add 0.1 mmol at this stage to accelerate reaction at lower temperatures [1].

-

-

Reaction: Seal the vessel and heat to 60°C for 4–12 hours.

-

Monitoring: Monitor by LC-MS for disappearance of ester (

) and appearance of amide.

-

-

Workup:

-

Concentrate the reaction mixture in vacuo to remove solvent and excess volatile amine.

-

Purification: Triturate the residue with diethyl ether or hexanes. Most primary amides will precipitate as off-white solids. If oil remains, purify via silica gel chromatography (0-10% MeOH in DCM).

-

Method B: Aluminum-Mediated Amidation ( )

Best For: Anilines, electron-deficient amines, or sterically hindered amines. Mechanism: Formation of a highly active aluminum-amide species that attacks the ester.

Reagents

-

Substrate: Methyl 6-methoxypyridazine-4-carboxylate (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv

-

Reagent: Trimethylaluminum (

), 2.0 M in Toluene (1.5 – 2.0 equiv) -

Solvent: Toluene or Dichloromethane (DCM) [Anhydrous]

Protocol

WARNING:

-

Complex Formation: In a flame-dried flask under Argon, dissolve the amine (1.2 mmol) in anhydrous Toluene (5 mL).

-

Activation: Cool to 0°C. Dropwise add

(2.0 M, 0.75 mL, 1.5 mmol).-

Observation: Methane gas evolution will occur. Allow to stir at RT for 30 mins to form the

-amide species.

-

-

Coupling: Add the pyridazine ester (1.0 mmol) dissolved in minimal Toluene (1 mL) to the aluminum-amide solution.

-

Reaction: Heat the mixture to 80–100°C (reflux) for 2–6 hours.

-

Quench (Critical): Cool to 0°C. Carefully quench by dropwise addition of dilute HCl (1M) or Rochelle’s Salt (sat. aq. Potassion Sodium Tartrate).

-

Tip: Rochelle's salt is preferred to break the aluminum emulsion without hydrolyzing sensitive amides. Stir vigorously for 1 hour until two clear layers form.

-

-

Extraction: Extract with EtOAc (

mL). Dry over

Method C: Hydrolysis & HATU Coupling (Indirect)

Best For: Precious amines, chiral amines, or when mildest conditions are required. Mechanism: Saponification to the carboxylate followed by activation with a uronium coupling agent.

Step 1: Saponification

-

Dissolve: Dissolve Methyl 6-methoxypyridazine-4-carboxylate (1.0 mmol) in THF/Water (3:1, 4 mL).

-

Hydrolysis: Add LiOH

(1.5 mmol, 1.5 equiv). Stir at RT for 2 hours.-

Validation: LC-MS should show conversion to the acid (

).

-

-

Isolation: Acidify to pH 3-4 with 1M HCl. Extract with EtOAc or n-Butanol (if highly polar). Concentrate to obtain 6-methoxypyridazine-4-carboxylic acid [2].

Step 2: Amide Coupling

-

Activation: Dissolve the crude acid (1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 mmol).

-

Coupling Agent: Add HATU (1.1 mmol). Stir for 5 minutes to form the activated ester.

-

Amine Addition: Add the amine (1.0 – 1.1 mmol). Stir at RT for 2–16 hours.

-

Workup: Dilute with water/brine. Extract with EtOAc.

-

Note: For highly polar pyridazines, direct purification of the DMF solution via Reverse Phase (C18) Flash Chromatography is recommended.

-

Quantitative Comparison

| Parameter | Method A (Direct) | Method B ( | Method C (HATU) |

| Atom Economy | High | Low (Al waste) | Low (Coupling reagents) |

| Reaction Temp | 60°C | 80–100°C | 25°C (RT) |

| Scope | Alkyl Amines | Anilines / Weak Nuc | Universal / Complex |

| Typical Yield | 75–90% | 60–85% | 80–95% |

| Purification | Precipitation / Trituration | Extraction + Column | Column / HPLC |

Workflow Visualization

Figure 2: Synthetic workflow for the three primary amidation strategies.

References

-

Direct Aminolysis Catalysis: Sabot, C., et al. "Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates." Molecules, 2015, 20(11), 19896-19909.

-

Hydrolysis & Coupling: Alshammari, M.B., et al. "Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives." Molecules, 2023, 28(4), 1875.

-

General Reactivity of Pyridazines: "Synthesis of Pyridazines." Organic Chemistry Portal.

-

Green Amidation Reagents: Ortiz, K.G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation."[1] J. Am. Chem. Soc., 2024.[1]

Sources

Application Note: High-Fidelity Grignard Protocols for Pyridazine Esters

This Application Note is designed for research chemists and drug discovery scientists working with nitrogen-rich heterocycles. It addresses the specific chemoselective challenges of reacting Grignard reagents with pyridazine esters—a transformation notorious for competing nucleophilic attacks on the electron-deficient ring.

Executive Summary & Mechanistic Challenge

Pyridazines are "privileged scaffolds" in medicinal chemistry due to their ability to engage in unique hydrogen bonding and pi-stacking interactions. However, functionalizing pyridazine esters via Grignard reagents is complicated by the "Pyridazine Paradox" :

-

The Goal: Nucleophilic attack at the exocyclic ester carbonyl (1,2-addition) to generate a tertiary alcohol.[1]

-

The Problem: The pyridazine ring is highly

-deficient (more so than pyridine). The ring carbons (particularly C4 and C5) possess low-lying LUMOs, making them highly susceptible to nucleophilic attack (inverse electron demand).[1] -

The Failure Mode: Standard Grignard conditions often result in nucleophilic aromatic addition to the ring, ring-opening decomposition, or polymerization (tars), rather than the desired ester-to-alcohol conversion.[1]

This guide provides a protocol optimized to favor carbonyl addition (Path A) over ring addition (Path B) through kinetic control and solvent effects.

Mechanistic Pathway Analysis

The following diagram illustrates the competition between the desired carbonyl attack and the undesired ring attack.

Figure 1: Mechanistic divergence in pyridazine functionalization.[1] Path A is favored by low temperatures and non-polar solvents, while Path B is driven by higher temperatures and Single Electron Transfer (SET) mechanisms.[1]

Critical Parameters for Chemoselectivity

Before beginning the protocol, review these parameters to ensure success.

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -78°C to -40°C | Crucial. Ring addition has a higher activation energy barrier than carbonyl addition.[1] Cryogenic temperatures freeze out the ring-attack pathway.[1] |

| Solvent | DCM or Toluene/THF | Pure THF can coordinate too strongly to Mg, increasing the "nakedness" of the carbanion and promoting SET (ring attack).[1] Non-polar co-solvents (Toluene or DCM) temper the nucleophilicity. |

| Stoichiometry | 3.0 - 4.0 equiv. | Esters require 2 equiv.[1] for conversion to alcohol.[1][2][3][4][5][6] The pyridazine nitrogens will coordinate (sequester) 1 equiv. of Mg salts. Excess is required to drive the reaction.[1] |

| Addition Mode | Grignard to Ester | Slow addition of the Grignard into the cold ester solution keeps the ester in excess initially, minimizing "hot spots" where local excess of Grignard could attack the ring.[1] |

| Quenching | Buffered (pH 8) | Pyridazines are basic.[1] A strong acid quench (HCl) will protonate the product, trapping it in the aqueous layer. Use saturated NH₄Cl.[1] |

Protocol A: Cryogenic Synthesis of Tertiary Carbinols

Objective: Convert methyl pyridazine-3-carboxylate to 2-(pyridazin-3-yl)propan-2-ol (using MeMgBr).

Materials

-

Substrate: Methyl pyridazine-3-carboxylate (1.0 equiv, dried azeotropically with toluene).[1]

-

Reagent: Methylmagnesium bromide (3.0 M in Et₂O). Note: Ether solutions are often milder than THF solutions.[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (primary), THF (secondary).[1]

-

Apparatus: Flame-dried 3-neck round bottom flask, N₂/Ar atmosphere, low-temperature thermometer.

Step-by-Step Methodology

-

System Preparation:

-

Substrate Solubilization:

-

Dissolve the pyridazine ester (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

-

Controlled Addition (The Critical Step):

-

Charge the addition funnel with the Grignard reagent (3.5 equiv).

-

Add the Grignard reagent dropwise over 30–45 minutes.[1]

-

Monitor: Ensure the internal temperature does not rise above -65°C .

-

Observation: The solution may turn deep yellow or orange due to the formation of the charge-transfer complex between the pyridazine nitrogens and magnesium. This is normal.

-

-

Reaction Phase:

-

Buffered Quench:

-

While still at -40°C or lower, quench the reaction by adding saturated aqueous Ammonium Chloride (NH₄Cl) solution.[1]

-

Allow the mixture to warm to room temperature after the quench is complete.

-

-

Workup & Isolation:

-

Separate the layers.[1][3][7][8] Extract the aqueous layer with DCM (3x).

-

pH Check: Verify the aqueous layer is not acidic (pH < 5). If it is, neutralize with sat.[1] NaHCO₃ to recover any protonated pyridazine.[1]

-

Dry combined organics over Na₂SO₄, filter, and concentrate.[1]

-

Purification: Flash chromatography (typically requiring polar eluents like EtOAc/MeOH due to the polarity of the pyridazine alcohol).

-

Protocol B: The "Turbo-Knochel" Modification (For Difficult Substrates)

If Protocol A yields significant ring alkylation products, use the Lanthanide-mediated approach. Lanthanide salts (

Workflow Diagram

Figure 2: Lanthanide-assisted protocol for enhanced chemoselectivity.

Modified Steps:

-

Suspend anhydrous

(0.5–1.0 equiv) in THF. -

Add the pyridazine ester and stir at Room Temperature for 1 hour. This pre-complexes the carbonyl.[1]

-

Cool to -78°C.

-

Add the Grignard reagent.[1][3][5][6][8][9] The Lanthanide activates the carbonyl so effectively that the reaction often proceeds faster and cleaner, minimizing the window for ring attack.[1]

Troubleshooting & Strategic Divergence

"I want the Ketone, not the Alcohol"

Do not use esters. The reaction of a Grignard with an ester to form a ketone is chemically difficult to stop because the intermediate ketone is more reactive than the starting ester.

-

Solution: Convert the pyridazine ester to a Weinreb Amide (N-methoxy-N-methylamide) first.

-

Protocol: React the Weinreb amide with 1.1 equiv of Grignard at -78°C. The stable chelated intermediate prevents over-addition.

"I am getting a black tar"

This indicates polymerization of the pyridazine ring.[1]

-

Cause: Temperature too high or addition too fast.[1]

-